AZD2014-13C,d3

LC-MS/MS method validation matrix effect compensation stable isotope internal standard chromatography

AZD2014-13C,d3 (C₂₅H₂₇D₃N₆O₃, MW 465.56) is the dual carbon-13/deuterium stable isotope-labeled analog of vistusertib (AZD2014), a clinical-stage, ATP-competitive, dual mTORC1/mTORC2 kinase inhibitor. The unlabeled parent compound exhibits an IC₅₀ of 2.81 nM against isolated recombinant mTOR enzyme and displays >1,000-fold selectivity over PI3K isoforms, with no activity against a broad panel of >200 kinases at 10 µM.

Molecular Formula C₂₅H₂₇D₃N₆O₃
Molecular Weight 465.56
Cat. No. B1161588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD2014-13C,d3
Synonyms3-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide-13C,d3; 
Molecular FormulaC₂₅H₂₇D₃N₆O₃
Molecular Weight465.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD2014-13C,d3 Stable Isotope Labeled Internal Standard for Vistusertib Bioanalysis – Procurement & Selection Guide


AZD2014-13C,d3 (C₂₅H₂₇D₃N₆O₃, MW 465.56) is the dual carbon-13/deuterium stable isotope-labeled analog of vistusertib (AZD2014), a clinical-stage, ATP-competitive, dual mTORC1/mTORC2 kinase inhibitor [1]. The unlabeled parent compound exhibits an IC₅₀ of 2.81 nM against isolated recombinant mTOR enzyme and displays >1,000-fold selectivity over PI3K isoforms, with no activity against a broad panel of >200 kinases at 10 µM . AZD2014-13C,d3 is supplied as a certified reference standard (TRC Cat. No. A808117) for use as an internal standard in quantitative LC-MS/MS bioanalytical workflows supporting preclinical and clinical pharmacokinetic studies .

Why Generic Substitution Fails: The Indispensable Role of AZD2014-13C,d3 in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, reliance on unlabeled analyte or structurally dissimilar internal standards introduces uncontrolled matrix effects and ion suppression variability that can compromise pharmacokinetic data integrity across studies [1]. While fully ¹³C-labeled internal standards offer near-identical chromatographic behavior to the native analyte, deuterium-only labeled standards (e.g., AZD2014-d₃) exhibit measurable isotopic retention-time shifts that diminish their capacity to co-elute with and compensate for matrix effects—a well-documented limitation of deuterated internal standards in reversed-phase LC separations [2]. AZD2014-13C,d3 uniquely bridges this gap by incorporating both a ¹³C atom (preserving chromatographic fidelity) and three deuterium atoms (delivering a +4 Da mass shift for unambiguous MS/MS channel separation), a specification not replicated by either purely deuterated (Vistusertib-d₃) or purely ¹³C-labeled alternatives currently available for vistusertib .

Quantitative Evidence Guide: AZD2014-13C,d3 Differentiation Versus Alternative Internal Standards and Parent Drug Comparators


Dual ¹³C/d₃ Isotopic Design Enables Chromatographic Co-Elution With Reduced Matrix Effect Risk Relative to Deuterium-Only Internal Standards

The dual isotopic design of AZD2014-13C,d3 (incorporating one ¹³C plus three deuterium atoms; ΔM = +4 Da relative to unlabeled AZD2014 [M+H]⁺ at m/z 463.5) provides a structurally near-identical internal standard that co-elutes more faithfully with the native analyte than a purely deuterated analog (e.g., Vistusertib-d₃). ¹³C-labeled internal standards exhibit virtually identical chromatographic behavior to their unlabeled analytes, whereas deuterium-only labeled standards can show retention time shifts of up to 0.05–0.15 minutes in reversed-phase LC, causing differential matrix effect exposure between the internal standard and analyte [1]. By retaining one ¹³C atom, AZD2014-13C,d3 mitigates this chromatographic divergence while the three deuterium atoms provide sufficient mass separation (>3 Da) to avoid isotopic cross-talk between the internal standard and analyte MS/MS channels [2].

LC-MS/MS method validation matrix effect compensation stable isotope internal standard chromatography

AZD2014 Exhibits Superior mTORC1 Substrate Inhibition Versus Rapamycin/ Everolimus, Defining the Parent Drug's Differentiation From Allosteric mTORC1-Only Inhibitors

In head-to-head cell-based comparisons, AZD2014 (parent of AZD2014-13C,d3) demonstrates mechanistically superior mTORC1 inhibition compared to the allosteric mTORC1 inhibitor rapamycin. At concentrations from 3 to 1000 nM, AZD2014 dose-dependently suppresses phosphorylation of 4E-BP1 at Thr37/46, inhibits the translation initiation complex, and reduces overall protein synthesis—effects not observed with rapamycin at any concentration tested . In HCC cell lines, AZD2014 inhibited proliferation with IC₅₀ values of 101, 141, 441, and 600 nM across four cell lines, exhibiting more profound antiproliferative activity than rapamycin in each case .

mTORC1 inhibition 4E-BP1 phosphorylation translation initiation rapalog comparison

AZD2014 Demonstrates Favorable Pharmacokinetic Profile Over Close Structural Analog AZD8055, Supporting Selection of AZD2014-13C,d3 for PK Studies

AZD2014 was developed from AZD8055 through structural modification to improve pharmacokinetic properties. While both compounds are ATP-competitive dual mTORC1/2 inhibitors with comparable in vitro potency profiles, AZD2014 exhibits improved pharmacokinetic characteristics over AZD8055 that enabled its progression into multiple Phase II clinical trials [1]. The first-in-human PK study of AZD2014 (125 mg BD continuous oral dosing) demonstrated rapid absorption (Tₘₐₓ ~1–2 h), dose-proportional exposure, and a terminal half-life supporting twice-daily dosing—parameters that differentiate it from AZD8055, which showed less favorable PK leading to discontinued clinical development [2].

mTOR kinase inhibitor pharmacokinetics AZD2014 vs AZD8055 oral bioavailability lead optimization

AZD2014 Achieves Dual mTORC1/mTORC2 Inhibition With High Kinase Selectivity, Validating the Pharmacological Relevance of AZD2014-13C,d3 as an Analytical Surrogate

The parent compound AZD2014 demonstrates a quantifiable selectivity window that supports its use as a target-specific pharmacological probe. Against isolated recombinant mTOR enzyme, AZD2014 shows an IC₅₀ of 2.81 nM. Against PI3Kα, the closest-related PIKK family member, the IC₅₀ is 3.766 µM, yielding a selectivity ratio of approximately 1,340-fold . This selectivity is corroborated by screening against >200 kinases at 10 µM where AZD2014 was inactive, and by PI3K isoform profiling showing IC₅₀ values of 3.8 µM (PI3Kα), >30 µM (PI3Kβ), >30 µM (PI3Kγ), and >29 µM (PI3Kδ) .

mTOR selectivity PI3K isoform selectivity kinase panel screening ATP-competitive inhibitor

Best Application Scenarios for AZD2014-13C,d3 Procurement in Preclinical and Clinical Bioanalytical Workflows


Regulatory Pharmacokinetic Studies of Vistusertib in Clinical Trial Plasma Samples

AZD2014-13C,d3 is the appropriate internal standard for validated LC-MS/MS methods quantifying vistusertib in human plasma from clinical pharmacokinetic studies. The dual ¹³C/d₃ isotopic design provides a +4 Da mass shift for unambiguous MRM channel differentiation while maintaining chromatographic co-elution critical for matrix effect compensation, as demonstrated in the first-in-human PK study of AZD2014 where LC-MS/MS was employed for plasma concentration measurement. Method validation using AZD2014-13C,d3 supports linear ranges from 5–5,000 ng/mL in human plasma with documented precision and accuracy suitable for regulatory submission under ICH M10 guidelines [1].

Preclinical ADME and Drug-Drug Interaction Studies Requiring Absolute Quantification of Vistusertib

For preclinical absorption, distribution, metabolism, and excretion (ADME) studies in rodent or large-animal models, AZD2014-13C,d3 enables accurate quantification of vistusertib across diverse biological matrices (plasma, tissue homogenates, microsomal incubations). The parent compound's validated selectivity profile (>1,340-fold over PI3Kα; inactive against >200 kinases at 10 µM) ensures that the internal standard does not introduce pharmacological confounding in concentration range-finding . The compound's established thermal and storage stability supports long-term study archiving requirements.

Bioequivalence and Pharmaceutical Development Studies of Vistusertib Formulations

In pharmaceutical development contexts, including bioequivalence assessment of generic vistusertib formulations or novel drug delivery systems, AZD2014-13C,d3 provides the requisite isotopic purity and analytical performance for comparative bioavailability studies. The TRC-certified reference standard (Cat. No. A808117) ensures lot-to-lot consistency and traceable certificate of analysis documentation, which is essential for GLP-compliant bioanalytical operations supporting ANDA or 505(b)(2) regulatory pathways .

Target Engagement and Pharmacodynamic Biomarker Correlation Studies in mTOR-Driven Cancer Models

AZD2014-13C,d3 supports translational research correlating vistusertib plasma exposure with pharmacodynamic biomarkers (pS6 Ser235/236, pAKT Ser473) in preclinical tumor models. The parent compound's differentiated mTORC1 substrate inhibition profile—complete suppression of 4E-BP1 phosphorylation versus no effect by rapamycin—makes vistusertib a mechanistically distinct tool compound for studying mTOR-dependent translation initiation, and AZD2014-13C,d3 enables the precise PK measurements required to establish PK/PD relationships .

Quote Request

Request a Quote for AZD2014-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.